N-[(1-ethylcyclopropyl)methyl]-2,6-difluoropyridine-3-sulfonamide
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Overview
Description
N-[(1-ethylcyclopropyl)methyl]-2,6-difluoropyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with a cyclopropyl group, a difluoropyridine moiety, and a sulfonamide functional group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylcyclopropyl)methyl]-2,6-difluoropyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopropyl intermediate. The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor. The difluoropyridine moiety is then synthesized through a halogenation reaction, where fluorine atoms are introduced into the pyridine ring.
The final step involves the formation of the sulfonamide group. This can be achieved by reacting the difluoropyridine intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation and halogenation steps, as well as the use of automated systems for the sulfonamide formation. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylcyclopropyl)methyl]-2,6-difluoropyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The difluoropyridine moiety can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[(1-ethylcyclopropyl)methyl]-2,6-difluoropyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of N-[(1-ethylcyclopropyl)methyl]-2,6-difluoropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. The difluoropyridine moiety may also interact with other enzymes or receptors, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-cyclopropyl)methyl]-2,6-difluoropyridine-3-sulfonamide
- N-[(1-ethylcyclopropyl)methyl]-2,6-dichloropyridine-3-sulfonamide
- N-[(1-ethylcyclopropyl)methyl]-2,6-difluoropyridine-4-sulfonamide
Uniqueness
N-[(1-ethylcyclopropyl)methyl]-2,6-difluoropyridine-3-sulfonamide is unique due to the presence of both the cyclopropyl and difluoropyridine groups, which confer distinct chemical and biological properties. The combination of these groups with the sulfonamide functionality enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
N-[(1-ethylcyclopropyl)methyl]-2,6-difluoropyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2S/c1-2-11(5-6-11)7-14-18(16,17)8-3-4-9(12)15-10(8)13/h3-4,14H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMYHMVBGSUOCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)CNS(=O)(=O)C2=C(N=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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